molecular formula C16H24N2O2 B5117126 1-ethyl-4-[(4-ethylphenoxy)acetyl]piperazine

1-ethyl-4-[(4-ethylphenoxy)acetyl]piperazine

Cat. No. B5117126
M. Wt: 276.37 g/mol
InChI Key: CXAHXMUAJNBZMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-4-[(4-ethylphenoxy)acetyl]piperazine, also known as EPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a piperazine derivative and can be synthesized through various methods.

Mechanism of Action

1-ethyl-4-[(4-ethylphenoxy)acetyl]piperazine works by inhibiting the activity of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-ethyl-4-[(4-ethylphenoxy)acetyl]piperazine has been shown to modulate the activity of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
1-ethyl-4-[(4-ethylphenoxy)acetyl]piperazine has been shown to decrease inflammation by reducing the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It also reduces the production of reactive oxygen species, which are involved in oxidative stress. 1-ethyl-4-[(4-ethylphenoxy)acetyl]piperazine has been shown to have a neuroprotective effect by reducing the production of amyloid-beta, which is involved in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-ethyl-4-[(4-ethylphenoxy)acetyl]piperazine has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has a high degree of purity. 1-ethyl-4-[(4-ethylphenoxy)acetyl]piperazine is also stable under normal laboratory conditions and has a long shelf life. However, one major limitation of 1-ethyl-4-[(4-ethylphenoxy)acetyl]piperazine is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of 1-ethyl-4-[(4-ethylphenoxy)acetyl]piperazine. One area of research is the development of new synthetic routes for 1-ethyl-4-[(4-ethylphenoxy)acetyl]piperazine that are more efficient and environmentally friendly. Another area of research is the investigation of 1-ethyl-4-[(4-ethylphenoxy)acetyl]piperazine's potential use in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-ethyl-4-[(4-ethylphenoxy)acetyl]piperazine and its potential side effects.

Synthesis Methods

1-ethyl-4-[(4-ethylphenoxy)acetyl]piperazine can be synthesized through a condensation reaction between 4-ethylphenol and ethyl-4-(chlorocarbonyl)piperazine-1-carboxylate. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through column chromatography.

Scientific Research Applications

1-ethyl-4-[(4-ethylphenoxy)acetyl]piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. 1-ethyl-4-[(4-ethylphenoxy)acetyl]piperazine has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy.

properties

IUPAC Name

2-(4-ethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-14-5-7-15(8-6-14)20-13-16(19)18-11-9-17(4-2)10-12-18/h5-8H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAHXMUAJNBZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.